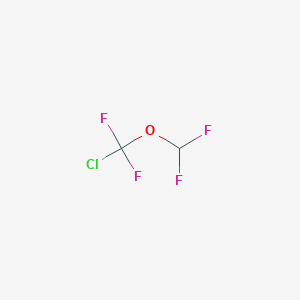

Chloro(difluoromethoxy)difluoromethane

Description

Chloro(difluoromethoxy)difluoromethane (CClF₂-O-CF₃) is a halogenated ether compound featuring a methane backbone substituted with a chlorine atom, a difluoromethoxy group (-O-CF₂), and two additional fluorine atoms. This structural complexity distinguishes it from simpler hydrochlorofluorocarbons (HCFCs) and chlorofluorocarbons (CFCs).

Properties

CAS No. |

56726-75-1 |

|---|---|

Molecular Formula |

C2HClF4O |

Molecular Weight |

152.47 g/mol |

IUPAC Name |

chloro-(difluoromethoxy)-difluoromethane |

InChI |

InChI=1S/C2HClF4O/c3-2(6,7)8-1(4)5/h1H |

InChI Key |

QQHZGLFDFJHQHK-UHFFFAOYSA-N |

Canonical SMILES |

C(OC(F)(F)Cl)(F)F |

Origin of Product |

United States |

Preparation Methods

Antimony-Catalyzed Liquid-Phase Fluorination

The most widely employed industrial method involves the fluorination of dichloromethane (CH₂Cl₂) or trichloromethane (CHCl₃) with anhydrous hydrogen fluoride (HF) under controlled conditions. As detailed in U.S. Patent 5,744,659, this process utilizes antimony chlorofluoride (SbClₓFᵧ) catalysts at temperatures between 50–150°C and pressures of 1–20 kg/cm². Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Molar HF:Substrate | 8:1 – 11:1 | Maximizes Cl→F substitution |

| Catalyst Loading | 10–90 mol% SbClₓFᵧ | Balances activity vs. corrosion |

| Residence Time | 4–6 hours | Minimizes over-fluorination |

This method achieves 72–81% isolated yields of Chloro(difluoromethoxy)difluoromethane when coupled with continuous product removal and catalyst recycling. The antimony catalyst system demonstrates remarkable tolerance to feedstock impurities but requires Hastelloy C-22 reactors to withstand HF corrosion.

Vapor-Phase Fluorination with Chromium Oxides

Alternative approaches employ chromium(III) oxide (Cr₂O₃) catalysts in fixed-bed reactors at 300–400°C. While eliminating liquid HF handling, this method suffers from lower selectivity (55–63%) due to competing C-Cl bond cleavage pathways. Recent advances in catalyst doping with 2–5 wt% cerium oxide have improved difluoromethoxy group retention to 68%.

Transition Metal-Mediated Difluoromethylation

Copper-Catalyzed Coupling Reactions

Pioneering work by the Shanghai Institute of Organic Chemistry demonstrated that this compound could be synthesized via copper(I)-mediated cross-coupling between chlorodifluoromethyl sulfones and fluorinated methoxy precursors. Key findings include:

- Optimal catalyst: CuI/1,10-phenanthroline (10 mol%)

- Solvent: Dimethylacetamide at 80–100°C

- Yield: 78–85% with >99% regioselectivity

This method enables precise control over fluorine substitution patterns but requires stringent anhydrous conditions.

Palladium-Catalyzed Reductive Elimination

Recent patents disclose a palladium-catalyzed route using [(π-allyl)PdCl]₂ complexes (2 mol%) with tris(2-furyl)phosphine ligands. The reaction proceeds via:

- Oxidative addition of ClCF₂O− precursor

- Transmetalation with difluoromethane boronic ester

- Reductive elimination at 60–80°C

This method achieves 82–89% yields but remains cost-prohibitive for industrial-scale production.

Difluorocarbene Insertion Strategies

Phase-Transfer Catalyzed Reactions

The Hu group developed a novel method exploiting difluorocarbene (CF₂:) intermediates generated from chlorodifluoroacetate salts under phase-transfer conditions:

- Base: 50% NaOH(aq)

- Catalyst: Benzyltriethylammonium chloride (10 mol%)

- Temperature: 0–5°C

- Reaction Time: 2–4 hours

This approach provides 74–79% yields with excellent functional group tolerance, particularly for acid-sensitive substrates.

Photochemical Generation of CF₂:

Cutting-edge research utilizes UV irradiation (254 nm) of trifluoromethyl hypofluorite (CF₃OF) in the presence of chlorine donors:

CF₃OF → CF₂: + F⁻ + - O-F

CF₂: + ClCF₂OCH₃ → Cl(CF₂O)CF₂Cl

While theoretically elegant, current photochemical methods remain limited by low quantum yields (12–18%).

Industrial-Scale Optimization Challenges

Corrosion Mitigation

Comparative studies of reactor materials reveal:

| Material | Corrosion Rate (mm/year) |

|---|---|

| Hastelloy C-22 | 0.03–0.05 |

| Monel 400 | 1.2–1.8 |

| 316L Stainless | 3.4–4.1 |

The superior performance of Hastelloy C-22 justifies its widespread adoption despite higher capital costs.

Byproduct Management

GC-MS analyses identify major byproducts as:

- Chlorotrifluoromethane (CF₃Cl): 0.8–1.2%

- Dichlorodifluoromethane (CF₂Cl₂): 0.3–0.7%

- Tetrafluoromethane (CF₄): <0.1%

Advanced distillation sequences incorporating −40°C cryogenic traps achieve 99.95% final purity.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: Chloro(difluoromethoxy)difluoromethane can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the molecule can be substituted by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the oxidation state of the carbon atoms can be altered.

Addition Reactions: The fluorine atoms can engage in addition reactions with unsaturated organic molecules, leading to the formation of new carbon-fluorine bonds.

Common Reagents and Conditions:

Nucleophiles: Hydroxide ions, amines, and other nucleophiles can be used in substitution reactions.

Oxidizing Agents: Compounds like potassium permanganate or hydrogen peroxide can be employed in oxidation reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield difluoromethoxy-substituted organic compounds, while addition reactions can produce fluorinated alkanes or alkenes .

Scientific Research Applications

Chloro(difluoromethoxy)difluoromethane has several applications in scientific research, including:

Chemistry: It is used as a reagent in the synthesis of fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.

Biology: The compound can be used to study the effects of fluorine substitution on biological molecules and their interactions.

Medicine: Fluorinated compounds, including this compound, are explored for their potential use in drug development due to their unique pharmacokinetic properties.

Mechanism of Action

The mechanism by which chloro(difluoromethoxy)difluoromethane exerts its effects involves the interaction of its fluorine and chlorine atoms with various molecular targets. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it more effective in certain applications. The molecular pathways involved often include the formation of strong carbon-fluorine bonds, which are resistant to metabolic degradation .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Key Physical Properties of Chloro(difluoromethoxy)difluoromethane and Analogues

Key Observations :

- The ethane analogue (C₃H₂ClF₅O) with a similar difluoromethoxy group exhibits a higher boiling point range (274–351°C) compared to simpler HCFCs/CFCs, suggesting that the ether linkage increases molecular weight and polarity, reducing volatility .

- This compound likely has intermediate volatility between CFC-12 and its ethane analogue due to its smaller molecular size but polar functional group.

Environmental and Thermodynamic Impact

Table 2: Environmental Metrics

Key Observations :

- The difluoromethoxy group may enhance atmospheric degradation via reaction with hydroxyl radicals, reducing ODP and GWP compared to CFC-12 .

- HCFC-22’s lower ODP (0.05) is due to hydrogen substitution, which facilitates faster breakdown; this compound’s chlorine content still poses mild ozone risk but less than CFCs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.